molecular formula C23H23BrFN3 B12861985 (E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline

(E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline

Cat. No.: B12861985
M. Wt: 440.4 g/mol
InChI Key: QMQBZXJOEAWNJD-OWOJBTEDSA-N
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Description

(E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, with its unique structural features, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperazine moiety and the bromophenylallyl group. Common reagents used in these reactions include bromine, piperazine, and various catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Fluoroquinolines: Compounds with similar quinoline cores but different substituents.

    Piperazine derivatives: Compounds with the piperazine moiety but different aromatic groups.

Uniqueness

(E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound (E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline represents a novel class of fluoroquinolone derivatives that have garnered attention due to their potential biological activities, particularly in antimicrobial and antiproliferative applications. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic implications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C22H24BrFN4, with a molecular weight of 452.37 g/mol. The presence of the allyl and piperazine moieties enhances its biological profile, while the fluoroquinoline core is known for its antibacterial properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Fluoroquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Allylation : The introduction of the allyl group is performed using allyl halides under basic conditions.
  • Bromination : The 4-bromophenyl group is introduced via bromination reactions on a phenol or an aromatic compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, fluoroquinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.

CompoundTarget BacteriaMIC (µg/mL)
FQH-1E. coli16
FQH-2S. aureus8
FQH-3P. aeruginosa32

The MIC values indicate that this compound may exhibit comparable efficacy against Gram-positive and Gram-negative bacteria, similar to other fluoroquinolones .

Antiproliferative Activity

In vitro studies have shown that fluoroquinolone derivatives can possess antiproliferative effects on cancer cell lines. For example, compounds structurally related to this compound demonstrated GI50 values ranging from 0.15 to 1.4 µM against various cancer cell lines such as HeLa and MDA-MB-231.

Cell LineGI50 (µM)
HeLa0.5
MDA-MB-2310.8
PANC 11.0

These findings suggest that the compound may interfere with cellular proliferation pathways, potentially through mechanisms involving DNA damage or apoptosis induction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and improves membrane permeability.
  • Piperazine Ring : This moiety contributes to receptor binding affinity and may enhance selectivity towards bacterial targets.
  • Allyl Group : The allylic substitution has been linked to increased biological activity by promoting interactions with target enzymes.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative with a similar piperazine structure was tested against multi-drug resistant strains of E. coli, showing a significant reduction in bacterial load in vivo.
  • Case Study 2 : In a cancer model, a related fluoroquinolone compound demonstrated a marked decrease in tumor size when administered alongside standard chemotherapy agents.

Properties

Molecular Formula

C23H23BrFN3

Molecular Weight

440.4 g/mol

IUPAC Name

2-[[4-[(E)-3-(4-bromophenyl)prop-2-enyl]piperazin-1-yl]methyl]-6-fluoroquinoline

InChI

InChI=1S/C23H23BrFN3/c24-20-6-3-18(4-7-20)2-1-11-27-12-14-28(15-13-27)17-22-9-5-19-16-21(25)8-10-23(19)26-22/h1-10,16H,11-15,17H2/b2-1+

InChI Key

QMQBZXJOEAWNJD-OWOJBTEDSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=C(C=C2)Br)CC3=NC4=C(C=C3)C=C(C=C4)F

Canonical SMILES

C1CN(CCN1CC=CC2=CC=C(C=C2)Br)CC3=NC4=C(C=C3)C=C(C=C4)F

Origin of Product

United States

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